7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, substituted with dihydroxy groups at positions 7 and 8, and a phenylpiperazine moiety at position 4.
Mechanism of Action
Target of Action
It’s worth noting that coumarin-based compounds, which this compound is a part of, have been extensively studied for their diverse biological activities . They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Mode of Action
It’s known that coumarin derivatives can interact with various enzymes and receptors, leading to a wide range of biological effects .
Biochemical Pathways
Coumarin derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Coumarin derivatives have been shown to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chromen-2-one core.
Substitution: The chromen-2-one core is then substituted with hydroxyl groups at positions 7 and 8.
Coupling Reaction: The phenylpiperazine moiety is introduced through a coupling reaction, often involving reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to form dihydrochromen derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinones, dihydrochromen derivatives, and various substituted phenylpiperazine derivatives.
Scientific Research Applications
7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar phenylpiperazine moiety.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A chromen-2-one derivative with antimicrobial activity.
Uniqueness
7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is unique due to its dual hydroxyl substitution on the chromen-2-one core, which enhances its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17-7-6-16-14(12-18(24)26-20(16)19(17)25)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12,23,25H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELBURDFNXLJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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